The synthesis of inhibitors targeting PAD2 has been explored through various methodologies. One notable approach involves the use of solid-phase peptide synthesis techniques. In this method, Fmoc-protected amino acids are coupled to a resin, followed by the removal of protective groups and subsequent coupling reactions to generate diverse peptide libraries. Specific inhibitors have been synthesized using haloacetamidine derivatives, which are screened for their ability to inhibit PAD activity in vitro .
The synthesis typically begins with the coupling of protected cystamine to a solid support. Following deprotection and further coupling with various linkers, the resulting peptides undergo acetylation at the N-terminus. The final products are purified using reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity and yield .
PAD2 exhibits a complex molecular structure characterized by two immunoglobulin-like domains and a catalytic domain. The enzyme has six calcium-binding sites that are crucial for its activity. Structural studies have revealed that in its inactive form (apoPAD2), calcium ions occupy certain binding sites, while activation involves the binding of additional calcium ions that induce conformational changes necessary for substrate binding .
PAD2 catalyzes the deimination reaction where arginine residues are converted to citrulline. The mechanism involves nucleophilic attack by a thiolate ion on the substrate's guanidinium group, leading to the formation of a tetrahedral intermediate. This process is facilitated by key active site residues that assist in proton transfer and substrate hydrolysis .
The mechanism of action for PAD2 involves several steps:
PAD2 is characterized by several physical and chemical properties:
PAD2 has significant scientific applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3